molecular formula C10H12OS B13232592 2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde

2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde

Cat. No.: B13232592
M. Wt: 180.27 g/mol
InChI Key: YDSNRNRPRVUBPA-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a sulfanyl group attached to an acetaldehyde moiety, with two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde typically involves the reaction of 2,4-dimethylphenylthiol with an appropriate aldehyde precursor. One common method includes the use of 2,4-dimethylphenylthiol and chloroacetaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-[(2,4-Dimethylphenyl)sulfanyl]acetic acid.

    Reduction: 2-[(2,4-Dimethylphenyl)sulfanyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The aldehyde group can also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)sulfanyl]acetic acid
  • 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
  • 2-[(2,4-Dimethylphenyl)sulfanyl]ethanol

Uniqueness

2-[(2,4-Dimethylphenyl)sulfanyl]acetaldehyde is unique due to the presence of both a sulfanyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylacetaldehyde

InChI

InChI=1S/C10H12OS/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-5,7H,6H2,1-2H3

InChI Key

YDSNRNRPRVUBPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SCC=O)C

Origin of Product

United States

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